molecular formula C20H17N5O4S B11068673 4-Methyl-2-(morpholin-4-yl)-6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)oxy]quinoline

4-Methyl-2-(morpholin-4-yl)-6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)oxy]quinoline

Cat. No.: B11068673
M. Wt: 423.4 g/mol
InChI Key: JVWOCFYPJZFWEH-UHFFFAOYSA-N
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Description

4-{4-METHYL-6-[(4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL)OXY]-2-QUINOLYL}MORPHOLINE is a complex organic compound that features a quinoline core substituted with a morpholine ring and a nitrobenzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-METHYL-6-[(4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL)OXY]-2-QUINOLYL}MORPHOLINE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Nitrobenzothiadiazole Moiety: The nitrobenzothiadiazole moiety can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinoline derivative with 4-nitro-2,1,3-benzothiadiazole in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where the quinoline derivative is reacted with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core.

    Reduction: The nitro group in the benzothiadiazole moiety can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the quinoline core and the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include bases such as potassium carbonate and nucleophiles such as morpholine.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the nitro group can lead to the formation of an amino derivative.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-{4-METHYL-6-[(4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL)OXY]-2-QUINOLYL}MORPHOLINE involves its interaction with specific molecular targets. The nitrobenzothiadiazole moiety can interact with electron-rich sites on proteins and enzymes, leading to inhibition or activation of their function. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-{4-METHYL-6-[(4-AMINO-2,1,3-BENZOTHIADIAZOL-5-YL)OXY]-2-QUINOLYL}MORPHOLINE: This compound is similar but features an amino group instead of a nitro group.

    4-{4-METHYL-6-[(4-CYANO-2,1,3-BENZOTHIADIAZOL-5-YL)OXY]-2-QUINOLYL}MORPHOLINE: This compound is similar but features a cyano group instead of a nitro group.

Uniqueness

The uniqueness of 4-{4-METHYL-6-[(4-NITRO-2,1,3-BENZOTHIADIAZOL-5-YL)OXY]-2-QUINOLYL}MORPHOLINE lies in its specific combination of functional groups The presence of the nitrobenzothiadiazole moiety imparts unique electronic properties, while the morpholine ring enhances its solubility and biological activity

Properties

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4 g/mol

IUPAC Name

4-[4-methyl-6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)oxy]quinolin-2-yl]morpholine

InChI

InChI=1S/C20H17N5O4S/c1-12-10-18(24-6-8-28-9-7-24)21-15-3-2-13(11-14(12)15)29-17-5-4-16-19(23-30-22-16)20(17)25(26)27/h2-5,10-11H,6-9H2,1H3

InChI Key

JVWOCFYPJZFWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC3=C(C4=NSN=C4C=C3)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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